REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5].[OH:12][CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>CO>[F:1][C:2]1[CH:9]=[C:8]([N:16]2[CH2:17][CH2:18][CH:13]([OH:12])[CH2:14][CH2:15]2)[CH:7]=[C:6]([F:11])[C:3]=1[C:4]#[N:5]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC(=C1)F)F
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
OC1CCNCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
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65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C(=CC(=C1)N1CCC(CC1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.325 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |